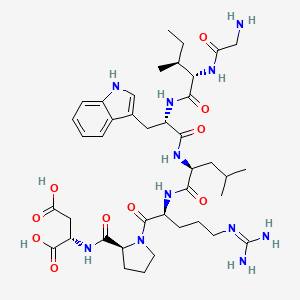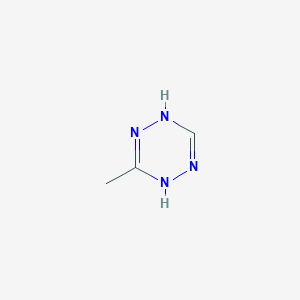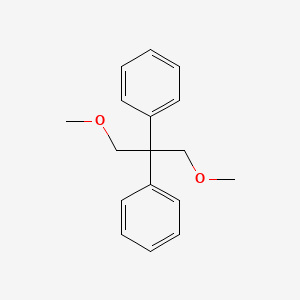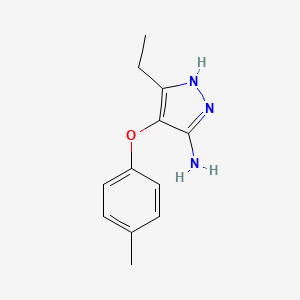
Glycyl-L-isoleucyl-L-tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-isoleucyl-L-tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-aspartic acid: is a synthetic peptide composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. This compound is particularly interesting due to its complex structure and the presence of a diaminomethylidene group, which may confer unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-isoleucyl-L-tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its side chain protected, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is complete.
Cleavage and Deprotection: The peptide is cleaved from the resin, and side chain protecting groups are removed.
Industrial Production Methods
Industrial production of peptides like This compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-isoleucyl-L-tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-aspartic acid: can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various alkylating agents, acylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield kynurenine, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
Glycyl-L-isoleucyl-L-tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-aspartic acid:
Chemistry: As a model compound for studying peptide synthesis and reactions.
Biology: Investigating its role in cellular processes and interactions with proteins.
Medicine: Exploring its therapeutic potential, such as antimicrobial or anticancer activities.
Industry: Use in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of Glycyl-L-isoleucyl-L-tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-aspartic acid depends on its specific interactions with molecular targets. These may include:
Binding to Receptors: Interacting with cell surface receptors to modulate signaling pathways.
Enzyme Inhibition: Inhibiting specific enzymes involved in disease processes.
Cell Penetration: Entering cells to exert intracellular effects.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-isoleucyl-L-tryptophyl-L-leucyl-L-ornithyl-L-prolyl-L-aspartic acid: Lacks the diaminomethylidene group.
Glycyl-L-isoleucyl-L-tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-glutamic acid: Contains glutamic acid instead of aspartic acid.
Uniqueness
The presence of the diaminomethylidene group in Glycyl-L-isoleucyl-L-tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-aspartic acid may confer unique properties, such as enhanced binding affinity to certain targets or increased stability under physiological conditions.
Properties
CAS No. |
161622-52-2 |
|---|---|
Molecular Formula |
C40H61N11O10 |
Molecular Weight |
856.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]butanedioic acid |
InChI |
InChI=1S/C40H61N11O10/c1-5-22(4)33(50-31(52)19-41)37(58)48-28(17-23-20-45-25-11-7-6-10-24(23)25)35(56)47-27(16-21(2)3)34(55)46-26(12-8-14-44-40(42)43)38(59)51-15-9-13-30(51)36(57)49-29(39(60)61)18-32(53)54/h6-7,10-11,20-22,26-30,33,45H,5,8-9,12-19,41H2,1-4H3,(H,46,55)(H,47,56)(H,48,58)(H,49,57)(H,50,52)(H,53,54)(H,60,61)(H4,42,43,44)/t22-,26-,27-,28-,29-,30-,33-/m0/s1 |
InChI Key |
BYYKIQNRRCCZPD-ZTNCBFOTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-{(E)-[3-Methyl-4-(pyrrolidin-1-yl)phenyl]diazenyl}morpholine](/img/structure/B14279330.png)

![(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14279340.png)


![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14279358.png)


![2-[Di(benzenesulfonyl)methyl]thiophene](/img/structure/B14279383.png)
